molecular formula C11H23BClNO2 B14067851 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

Cat. No.: B14067851
M. Wt: 247.57 g/mol
InChI Key: OKKITCAAOMJTHT-UHFFFAOYSA-N
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Description

5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is a common motif in boronic esters, and a chloro-substituted pentylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine typically involves the reaction of 5-chloropentan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the boronic ester bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate.

    Catalysts: Palladium catalysts for Suzuki-Miyaura coupling.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

    Substitution: Formation of various substituted pentan-1-amines.

    Coupling: Formation of biaryl or vinyl-aryl compounds.

    Oxidation/Reduction: Formation of nitroso, nitro, secondary, or tertiary amines.

Scientific Research Applications

5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-boron bonds.

    Material Science: Utilized in the synthesis of polymers and other materials with unique properties.

    Biological Studies: Employed in the study of boron-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boron atom interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of boron.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a pentylamine chain.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Contains a thiophene ring instead of a pentylamine chain.

Uniqueness

5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine is unique due to its combination of a boronic ester and a chloro-substituted pentylamine chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other scientific research applications.

Properties

Molecular Formula

C11H23BClNO2

Molecular Weight

247.57 g/mol

IUPAC Name

5-chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

InChI

InChI=1S/C11H23BClNO2/c1-10(2)11(3,4)16-12(15-10)9(14)7-5-6-8-13/h9H,5-8,14H2,1-4H3

InChI Key

OKKITCAAOMJTHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCCCl)N

Origin of Product

United States

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